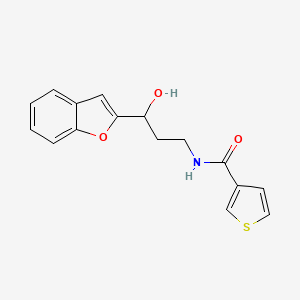

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophenes . Thiophenes are organic molecules containing at least one thiophene ring. In this specific compound, the benzofuran-2-yl group is attached to a hydroxypropyl moiety, which in turn is linked to a thiophene-3-carboxamide group .

Scientific Research Applications

Chemical Synthesis and Rearrangements

- Dearomatising Rearrangements: Thiophene-3-carboxamides, including compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, undergo dearomatising cyclisation and rearrangements to form pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Biological Activity

- Antiamnestic and Antihypoxic Activities: Derivatives of benzofuran, including those structurally related to the compound , have been studied for their antiamnestic (AA) and antihypoxic (AH) activities, showing potential in reversing amnesia and protecting against hypoxia (Ono et al., 1995).

- Inhibition of Cell Adhesion Molecules: Benzofuran derivatives, similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, have shown the ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Synthesis and Evaluation of Derivatives

- Synthesis of N-Substituted Derivatives: Studies have been conducted on the synthesis of N-substituted derivatives of thiophene-3-carboxylic acid, exploring their potential antinociceptive activity (Shipilovskikh et al., 2020).

- Antimicrobial Evaluation: Benzofuran-2-carboxamide derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activities, displaying potential against various pathogenic microorganisms (Talupur et al., 2021).

Pharmacological Potential

- Anti-inflammatory, Analgesic, and Antipyretic Activities: Benzofuran-2-carboxamides have been synthesized and tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities (Xie et al., 2014).

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have similar effects. This could potentially result in the inhibition of tumor growth, reduction of bacterial or viral populations, or modulation of oxidative stress responses.

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-13(5-7-17-16(19)12-6-8-21-10-12)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDUVAKDJYWNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)

![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)

![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)